3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE is a complex organic compound with the molecular formula C19H18Cl5N3O4S and a molecular weight of 561.702 g/mol . This compound is known for its unique structure, which includes multiple methoxy groups and chlorinated aromatic rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Amination: The acid chloride is then reacted with 2,2,2-trichloroethylamine to form the intermediate amide.
Substitution Reaction: The intermediate amide undergoes a substitution reaction with 2,4-dichloroaniline to form the final product.
Industrial Production Methods
the synthesis process can be scaled up using standard organic synthesis techniques, including the use of large-scale reactors and purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines .
Scientific Research Applications
3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE
- 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(3,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE
- 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,4-DIBROMO-6-METHYLANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE
Uniqueness
The uniqueness of 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE lies in its specific combination of functional groups and chlorinated aromatic rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl5N3O4S/c1-29-13-6-9(7-14(30-2)15(13)31-3)16(28)26-17(19(22,23)24)27-18(32)25-12-5-4-10(20)8-11(12)21/h4-8,17H,1-3H3,(H,26,28)(H2,25,27,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUMKFLVJZLLTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl5N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303062-79-5 |
Source
|
Record name | 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.